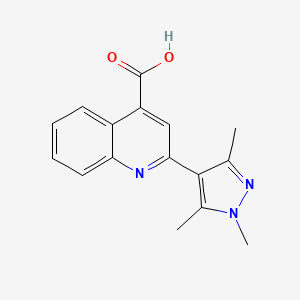![molecular formula C15H26N4O2S2 B2449770 1-Methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1H-pyrazol-4-sulfonamid CAS No. 2034617-79-1](/img/structure/B2449770.png)
1-Methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1H-pyrazol-4-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound with a molecular formula of C15H26N4O2S2 This compound is characterized by its unique structure, which includes a pyrazole ring, a thiopyran ring, and a sulfonamide group
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiopyran ring followed by the introduction of the piperidine and pyrazole moieties. One common synthetic route involves the reaction of tetrahydro-2H-thiopyran-4-yl with appropriate reagents to form the piperidine derivative, which is then further reacted with pyrazole and sulfonamide groups under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors. The process would be optimized for efficiency and yield, ensuring that the final product meets the required purity standards. Advanced purification techniques, such as chromatography, may be employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced derivatives of the compound.
Substitution: Introduction of various functional groups leading to derivatives with different properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its specific structural features, but it can be compared to other similar compounds that share functional groups or structural motifs. Some similar compounds include:
4-Methyl-N-tetrahydro-1λ(4)-thiopyran-1(2H)-ylidenebenzenesulfonamide
2-Amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
4-Aminotetrahydro-2H-pyran-4-yl acetic acid
These compounds may have similar reactivity and applications but differ in their specific structures and properties.
Eigenschaften
IUPAC Name |
1-methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2S2/c1-18-12-15(11-16-18)23(20,21)17-10-13-2-6-19(7-3-13)14-4-8-22-9-5-14/h11-14,17H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVYKJQCAOGEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2449688.png)





![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide](/img/structure/B2449701.png)

![6-((3,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2449704.png)
![4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2449706.png)
![6-Azaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2449708.png)
![benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2449709.png)

